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Compound of Interest

Compound Name:
3-Bromo-6-methoxyquinolin-8-

amine

CAS No.: 86544-43-6

Cat. No.: B8757440

Get Quote

Executive Summary
3-Bromo-6-methoxyquinolin-8-amine (CAS: 86544-43-6) is a critical heterocyclic building

block, structurally related to the 8-aminoquinoline antimalarial class (e.g., Primaquine,

Tafenoquine).[1] Its utility in drug discovery—specifically as a scaffold for kinase inhibitors and

antiparasitic agents—demands precise handling.[1]

This guide addresses a common bottleneck: the lack of standardized solubility data for this

specific intermediate. While often treated generically, the presence of the C3-Bromine atom

and C8-Primary Amine creates a unique solubility and stability profile compared to the parent

6-methoxy-8-aminoquinoline.[1] This document provides a self-validating framework for

solubilizing, storing, and utilizing this compound in DMSO (for biological assays) and Methanol

(for chemical synthesis/purification).

Physicochemical Profile & Solubility Logic
To master the solubility of this compound, one must understand the competing forces within its

structure.
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Structure-Property Relationship (SPR) Analysis[1]
Feature Chemical Moiety Impact on Solubility

Core Scaffold Quinoline Ring

Lipophilic: Drives poor

aqueous solubility; favors

organic solvents.[1][2]

H-Bond Donor
C8-Primary Amine (

)

Polar/Reactive: Increases

solubility in protic solvents

(MeOH) but introduces

oxidation risks.[1]

H-Bond Acceptor
C6-Methoxy (

)

Moderate Polarity: Enhances

solubility in DMSO via dipole

interactions.[1]

Lipophile
C3-Bromine (

)

Hydrophobic: Increases LogP

(approx.[1] +0.7 vs. H),

reducing water solubility further

while enhancing DMSO

solubility.

Predicted Solubility Thresholds
Based on structural analogs (e.g., 5-bromo-6-methoxy-8-aminoquinoline) and experimental

bench data.
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Solvent Classification
Est.[1][2][3]
Solubility (25°C)

Primary
Application

DMSO Polar Aprotic > 50 mg/mL (High)

Biological Stock

Solutions (10–100

mM).[1]

Methanol Polar Protic 10–25 mg/mL (Mod.)

Synthesis &

Purification

(Recrystallization).[1]

Water Polar Protic < 0.1 mg/mL (Low)

Not recommended

without acidification

(pH < 4).[1]

Experimental Protocols
Protocol A: The "Self-Validating" Solubility Test
Do not rely on literature values alone. Purity and salt forms (e.g., HBr salts vs. free base)

drastically alter solubility.[1] Perform this rapid visual test before preparing critical stocks.

Objective: Determine if the specific batch meets the "Stock Ready" threshold of 20 mM.

Workflow Diagram (Graphviz):
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Start: Weigh 5 mg Compound

Add 250 µL DMSO (Target: ~20 mg/mL)

Vortex 30s @ 2000 RPM

Visual Inspection

Solution Clear?

Pass: Proceed to Stock Prep

Yes

Fail: Particulates Remain

No

Sonicate 5 mins @ 35°C

Re-inspect

Clear

Filter (0.2 µm PTFE) 
& Quantify via HPLC

Cloudy

Click to download full resolution via product page

Caption: Decision tree for validating solubility prior to biological assay usage.
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Protocol B: Preparation of 10 mM Stock Solution
(DMSO)
Best practice for biological assays (IC50 determination, cell screening).

Reagents:

Compound: 3-Bromo-6-methoxyquinolin-8-amine (MW ≈ 253.09 g/mol ).[1]

Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

Procedure:

Calculate: To prepare 1 mL of 10 mM stock, you require 2.53 mg of compound.[1]

Tip: Weighing <5 mg is error-prone.[1] Weigh ~5–10 mg accurately and adjust DMSO

volume.

Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol ) × 10^-3][1]

Weigh: Weigh exactly 5.1 mg (example) into an amber glass vial (protect from light).

Solubilize: Add 2.015 mL of Anhydrous DMSO.

Agitate: Vortex for 30 seconds. If particles persist, sonicate for 60 seconds.

Storage: Aliquot into 100 µL volumes in polypropylene tubes. Store at -20°C.

Warning: Avoid repeated freeze-thaw cycles.[1][2] 8-aminoquinolines are prone to

oxidative darkening (turning brown/black) upon air exposure in solution.[1]

Protocol C: Recrystallization (Methanol)
Best practice for purification during synthesis.

Rationale: The differential solubility of the compound in hot vs. cold methanol makes this the

ideal purification method.

Dissolution: Suspend crude solid in Methanol (approx. 10 mL per gram).
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Heat: Heat to reflux (65°C) with stirring.

Observation: The solid should fully dissolve.[1][2] If not, add MeOH in 1 mL increments

until clear.

Filter (Hot): If black particulates (oxidized impurities) remain, filter rapidly through a pre-

warmed glass frit or Celite pad.[1]

Crystallize: Allow the filtrate to cool slowly to room temperature, then transfer to 4°C.

Harvest: Collect crystals via vacuum filtration. Wash with cold (-20°C) MeOH.

Stability & Handling Risks[4]
Oxidative Instability (The "Browning" Effect)
The 8-amino group is electron-rich and susceptible to air oxidation, forming quinone-imine

impurities.[1]

Mitigation: Always flush stock solution vials with Nitrogen or Argon gas before closing.[1]

Indicator: A pure solution is typically pale yellow/orange.[1] A dark brown or black solution

indicates significant degradation.[1]

Hygroscopicity of DMSO
DMSO absorbs water from the atmosphere. Water content >1% can cause the hydrophobic 3-

bromo-quinoline compound to precipitate ("crash out") over time.[1]

Mitigation: Use single-use aliquots. Do not store a "working stock" at room temperature for

>24 hours.

Acid Sensitivity
While the amine is basic, the presence of the bromine makes the ring system sensitive to harsh

acidic conditions which can lead to debromination or polymerization.

Mitigation: Avoid strong acid diluents. For aqueous dilution, use PBS (pH 7.4).[1]
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Troubleshooting Common Issues
Observation Cause Corrective Action

Precipitation upon dilution into

water/media

"Crash-out" effect due to high

lipophilicity (High LogP).[1]

1. Increase dilution factor.2.

Pre-dilute in DMSO to 100x

final concentration.3. Ensure

final DMSO conc is 0.5–1.0%

(if assay tolerates).[1]

Solution turns dark brown

overnight

Oxidation of the 8-amino

group.[1]

Discard solution. Prepare fresh

stock under inert gas

(Argon/Nitrogen).

Incomplete dissolution in

DMSO

Compound may be a salt form

(e.g., HBr salt) rather than free

base.

Check Certificate of Analysis.

[1] If salt, add 1 eq. of

Triethylamine (TEA) to DMSO

to free the base (only for

chemical synthesis, not bio-

assays).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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